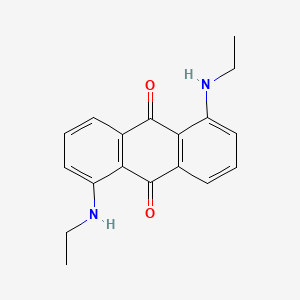
9,10-Anthracenedione, 1,5-bis(ethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(ethylamino)- is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylamino groups attached to the 1 and 5 positions of the anthracenedione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(ethylamino)- typically involves the following steps:
Starting Material: The process begins with 9,10-anthracenedione, a commercially available compound.
Amination Reaction: The anthracenedione undergoes a nucleophilic substitution reaction with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1,5-bis(ethylamino)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 9,10-anthracenedione and ethylamine are handled in controlled environments.
Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,5-bis(ethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives, which are important intermediates in various chemical processes.
Substitution: The ethylamino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthraquinone derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,5-bis(ethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential antitumor activity, making it a candidate for cancer treatment studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which 9,10-Anthracenedione, 1,5-bis(ethylamino)- exerts its effects involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, causing oxidative damage to cellular components.
Comparación Con Compuestos Similares
Mitoxantrone: A similar anthraquinone derivative used in cancer treatment.
Doxorubicin: Another anthraquinone-based compound with potent antitumor activity.
Daunorubicin: Similar in structure and function to doxorubicin, used in chemotherapy.
Uniqueness:
Selective Activity: 9,10-Anthracenedione, 1,5-bis(ethylamino)- has shown selective activity against certain tumor types, making it a valuable compound for targeted cancer therapy.
Lower Toxicity: Compared to some other anthraquinone derivatives, it may exhibit lower toxicity, making it a safer option for therapeutic use.
Propiedades
Número CAS |
162441-61-4 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1,5-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3 |
Clave InChI |
PZXBRPVCGMJSLE-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


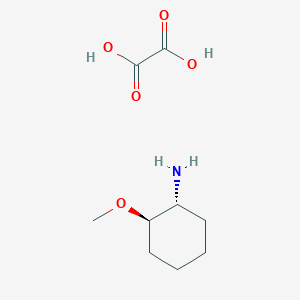
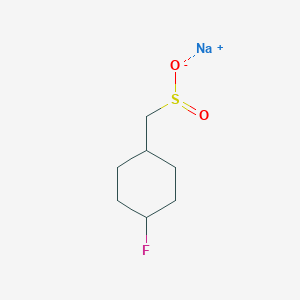
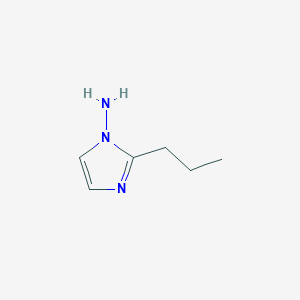

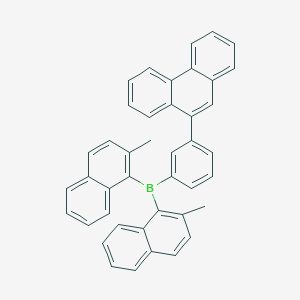
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
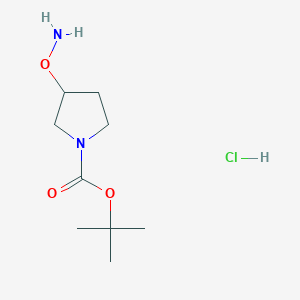
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
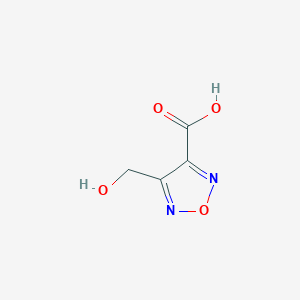
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)


